Robinetinidin chloride

Overview

Description

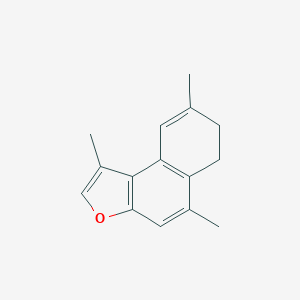

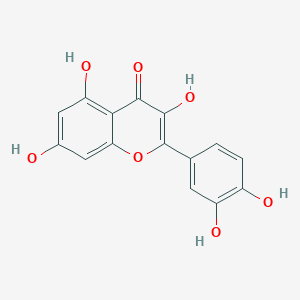

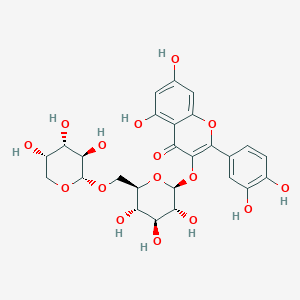

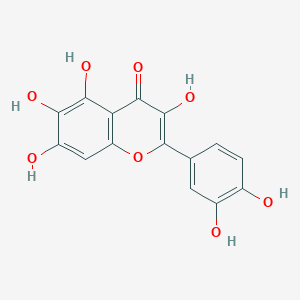

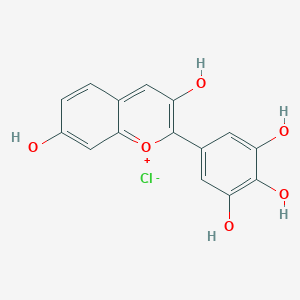

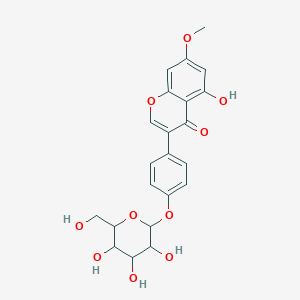

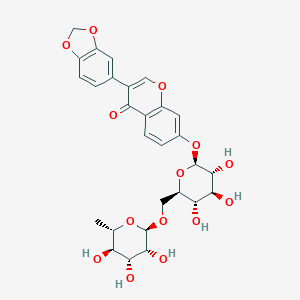

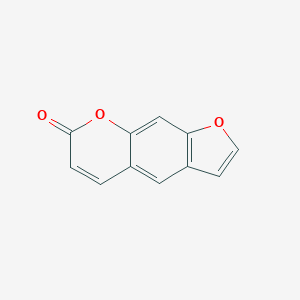

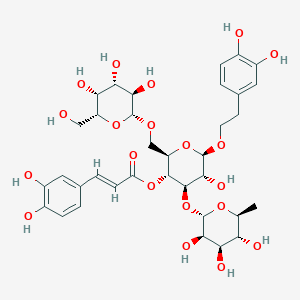

Robinetinidin chloride is an anthocyanidin, a type of flavonoid . It is also known as 3,3’,4’,5’,7-Pentahydroxyflavylium chloride . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions .

Molecular Structure Analysis

Robinetinidin chloride has a molecular formula of C15H11ClO6 . Its molecular weight is 322.69 g/mol . The InChI key is SSFSVCKWRJIXDS-UHFFFAOYSA-N . The canonical SMILES string is C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] .

Physical And Chemical Properties Analysis

Robinetinidin chloride has a molecular formula of C15H11ClO6 and a molecular weight of 322.7 g/mol . It is available as a powder .

Scientific Research Applications

Analytical Chemistry Standard

Robinetinidin chloride serves as an analytical standard in chromatographic processes like HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography) . It is used to calibrate instruments, validate methods, and ensure the accuracy of analytical results, particularly in the analysis of food and beverages.

Medical Research

In medical research, Robinetinidin chloride has been identified as a compound with potential therapeutic applications. It has shown efficacy in treating symptoms of fatty acid disorders , such as cachexia, anorexia, and dyspnea, by inhibiting the production of inflammatory cytokines .

Adhesive Applications

Robinetinidin chloride is explored as a raw material for developing bio-based adhesives . Its chemical structure allows it to be a precursor in synthesizing adhesives that are more sustainable and environmentally friendly compared to petrochemical-based adhesives .

Industrial Applications

In the industrial sector, Robinetinidin chloride is utilized for its properties as a flavonoid compound. It has garnered attention for its therapeutic and environmental applications , including its role in the synthesis of complex polyphenolic structures.

Food Industry

Robinetinidin chloride is suitable for applications within the food industry , where it is used as an analytical standard to ensure the quality and safety of food products. It plays a role in the analysis of food components and contaminants .

Environmental Impact Studies

The compound is also relevant in studies assessing the environmental impact of chemicals. Research on the effects of chlorine-based disinfectants, which include compounds like Robinetinidin chloride, is crucial for understanding their ecological footprint and ensuring safe usage practices .

Safety and Hazards

Safety goggles with side-shields, protective gloves, and impervious clothing are recommended when handling Robinetinidin chloride . It is also advised to use a suitable respirator . The product should be kept away from drains, water courses, or the soil . Spillages should be cleaned in a safe way as soon as possible .

Mechanism of Action

Target of Action

Robinetinidin chloride is a flavan-3-ol derivative . It is of interest in the field of natural product chemistry and plant sciences . .

Mode of Action

It is known to play a role in plant defense mechanisms, particularly in the context of its role as a tannin constituent contributing to the astringency and color of certain plants and fruits .

Biochemical Pathways

Robinetinidin is an anthocyanidin, a type of flavonoid . Prorobinetinidins, condensed tannins oligomers containing robinetinidol, can be found in Stryphnodendron adstringens . They yield robinetinidin when depolymerized under oxidative conditions . .

Result of Action

It is known to contribute to the astringency and color of certain plants and fruits .

properties

IUPAC Name |

5-(3,7-dihydroxychromenylium-2-yl)benzene-1,2,3-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6.ClH/c16-9-2-1-7-3-12(19)15(21-13(7)6-9)8-4-10(17)14(20)11(18)5-8;/h1-6H,(H4-,16,17,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFSVCKWRJIXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=[O+]C(=C(C=C21)O)C3=CC(=C(C(=C3)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583684 | |

| Record name | Robinetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Robinetinidin chloride | |

CAS RN |

3020-09-5 | |

| Record name | Robinetinidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Robinetinidin chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003020095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Robinetinidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROBINETINIDIN CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW6W3V57N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)